molecular formula C9H5BrF3NO4 B15203565 3-Nitro-4-(trifluoromethoxy)phenacyl bromide

3-Nitro-4-(trifluoromethoxy)phenacyl bromide

Katalognummer: B15203565
Molekulargewicht: 328.04 g/mol
InChI-Schlüssel: GMNTZCSHQKZZJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitro-4-(trifluoromethoxy)phenacyl bromide is an organic compound with the molecular formula C9H5BrF3NO4 It is characterized by the presence of a nitro group, a trifluoromethoxy group, and a bromide attached to a phenacyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(trifluoromethoxy)phenacyl bromide typically involves the bromination of 3-nitro-4-(trifluoromethoxy)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure the selective bromination at the phenacyl position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitro-4-(trifluoromethoxy)phenacyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The phenacyl moiety can undergo oxidation to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Substituted phenacyl derivatives.

    Reduction: 3-Amino-4-(trifluoromethoxy)phenacyl derivatives.

    Oxidation: Carboxylic acids or ketones derived from the phenacyl moiety.

Wissenschaftliche Forschungsanwendungen

3-Nitro-4-(trifluoromethoxy)phenacyl bromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromide group, which can form covalent bonds with biological molecules.

    Medicine: Explored for its potential pharmacological properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-Nitro-4-(trifluoromethoxy)phenacyl bromide involves its ability to undergo nucleophilic substitution reactions, where the bromide group is replaced by various nucleophiles. This reactivity is leveraged in biochemical applications to modify proteins or other biomolecules. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and interaction with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Nitro-4-(trifluoromethoxy)acetophenone: Lacks the bromide group, making it less reactive in nucleophilic substitution reactions.

    3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide: Contains an additional bromide group, potentially increasing its reactivity.

    4-(Trifluoromethoxy)phenacyl bromide: Lacks the nitro group, affecting its redox properties.

Eigenschaften

Molekularformel

C9H5BrF3NO4

Molekulargewicht

328.04 g/mol

IUPAC-Name

2-bromo-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H5BrF3NO4/c10-4-7(15)5-1-2-8(18-9(11,12)13)6(3-5)14(16)17/h1-3H,4H2

InChI-Schlüssel

GMNTZCSHQKZZJR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)CBr)[N+](=O)[O-])OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.